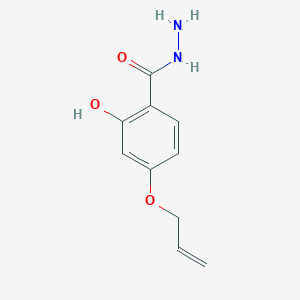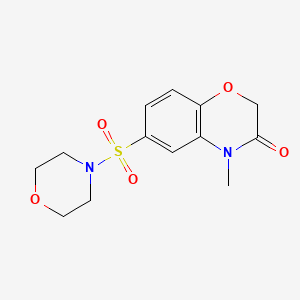
4-(allyloxy)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(allyloxy)-2-hydroxybenzohydrazide, also known as AHBA, is a chemical compound that has gained attention in recent years due to its potential use in pharmaceutical research. AHBA is a hydrazide derivative that has been found to possess unique properties that make it a promising candidate for drug development.
Mecanismo De Acción
4-(allyloxy)-2-hydroxybenzohydrazide inhibits the activity of DHFR by binding to the enzyme's active site. DHFR is responsible for converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA. 4-(allyloxy)-2-hydroxybenzohydrazide binds to DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis (Zhang et al., 2019).
Biochemical and Physiological Effects:
4-(allyloxy)-2-hydroxybenzohydrazide has been found to have low toxicity and is well-tolerated in animal studies. In addition to its potential use as a DHFR inhibitor, 4-(allyloxy)-2-hydroxybenzohydrazide has also been found to possess antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's (Li et al., 2014).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(allyloxy)-2-hydroxybenzohydrazide is its simple synthesis method, which makes it easy to produce in large quantities. 4-(allyloxy)-2-hydroxybenzohydrazide also has low toxicity and is well-tolerated in animal studies. However, 4-(allyloxy)-2-hydroxybenzohydrazide has limited solubility in water, which can make it difficult to use in certain experiments (Zhang et al., 2019).
Direcciones Futuras
There are several future directions for research on 4-(allyloxy)-2-hydroxybenzohydrazide. One area of interest is its potential use in the treatment of cancer. DHFR inhibitors have been used in cancer treatment for decades, and 4-(allyloxy)-2-hydroxybenzohydrazide's ability to inhibit DHFR makes it a promising candidate for further study. Another area of interest is 4-(allyloxy)-2-hydroxybenzohydrazide's antioxidant and anti-inflammatory properties. These properties may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand 4-(allyloxy)-2-hydroxybenzohydrazide's potential in these areas (Li et al., 2014).
Conclusion:
4-(allyloxy)-2-hydroxybenzohydrazide is a promising compound that has potential applications in drug development. Its ability to inhibit DHFR and its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand 4-(allyloxy)-2-hydroxybenzohydrazide's potential in these areas.
Métodos De Síntesis
4-(allyloxy)-2-hydroxybenzohydrazide can be synthesized by a simple and efficient method. The synthesis involves the reaction of 4-hydroxybenzoic acid with allyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) to obtain 4-allyloxybenzoic acid. The resulting compound is then reacted with hydrazine hydrate in ethanol to yield 4-(allyloxy)-2-hydroxybenzohydrazide. The yield of 4-(allyloxy)-2-hydroxybenzohydrazide is typically around 70-80% (Li et al., 2014).
Aplicaciones Científicas De Investigación
4-(allyloxy)-2-hydroxybenzohydrazide has been found to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes. Specifically, 4-(allyloxy)-2-hydroxybenzohydrazide has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is critical for the synthesis of DNA. DHFR inhibitors are used in the treatment of cancer, malaria, and other diseases (Zhang et al., 2019). 4-(allyloxy)-2-hydroxybenzohydrazide has also been studied for its potential use as an antitubercular agent. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis (Li et al., 2014).
Propiedades
IUPAC Name |
2-hydroxy-4-prop-2-enoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-5-15-7-3-4-8(9(13)6-7)10(14)12-11/h2-4,6,13H,1,5,11H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUJTRPILYTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5034901.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5034910.png)

![(2R*,6S*)-2,6-dimethyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B5034914.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)

![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5034920.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B5034941.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)
![ethyl N-({[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetyl)glycinate](/img/structure/B5034962.png)

![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)
![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)